molecular formula C20H19N3O3 B5586598 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5586598
M. Wt: 349.4 g/mol
InChI Key: XOGRAOUKONMHJK-UHFFFAOYSA-N
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Description

This section discusses the general background of compounds structurally related to N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. These compounds are part of ongoing research into heterocyclic compounds with potential pharmacological activities. Research has focused on synthesizing derivatives that exhibit antinociceptive and anti-inflammatory activities, without significant adverse effects like gastric lesions or bleeding (Dogruer et al., 2004).

Synthesis Analysis

Synthesis techniques for related compounds typically involve multi-step reactions starting from basic heterocyclic frameworks. For instance, the synthesis of new acetamide derivatives has been achieved through methods that establish their structure using a variety of spectral data, indicating a diverse structural capability in this chemical class (Wang et al., 2010).

Molecular Structure Analysis

Studies involving the crystal structure and DFT (Density Functional Theory) analysis offer insights into the molecular configuration and electronic properties of similar compounds. These analyses help in understanding the stability and reactivity of these molecules, as well as their potential interaction with biological targets (Geng et al., 2023).

Chemical Reactions and Properties

Research into the chemical reactivity of related compounds explores their participation in various chemical reactions, including electrophilic substitution and cyclization processes. These reactions are crucial for modifying the chemical structure to enhance biological activity or solubility (Qiu et al., 2017).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(13-23-20(25)17-8-4-2-6-15(17)11-22-23)21-12-18-16-7-3-1-5-14(16)9-10-26-18/h1-8,11,18H,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGRAOUKONMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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